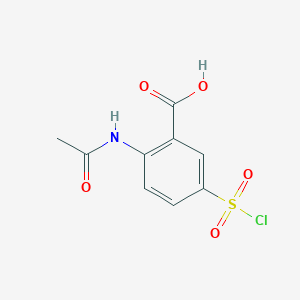

2-Acetamido-5-(chlorosulfonyl)benzoic acid

Beschreibung

Contextualization of Substituted Benzoic Acid Derivatives in Organic Synthesis Research

Substituted benzoic acid derivatives are a cornerstone of modern organic synthesis, serving as versatile precursors and fundamental scaffolds for the construction of a vast array of complex organic molecules. sigmaaldrich.com The benzoic acid moiety, a simple aromatic carboxylic acid, is found in numerous natural products and provides a stable, modifiable platform for synthetic chemists. sigmaaldrich.com Its derivatives are crucial intermediates in the industrial production of pharmaceuticals, dyes, and polymers.

The reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the benzene (B151609) ring, allows for a high degree of molecular manipulation. Researchers utilize these derivatives extensively in creating new chemical entities (NCEs) with specific biological activities. For instance, the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and potential anti-cancer agents often involves the strategic use of substituted benzoic acids. mdpi.comsigmaaldrich.com The ability to modify the substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are critical for its biological function and pharmacokinetic profile.

Rationale for Investigating 2-Acetamido-5-(chlorosulfonyl)benzoic Acid

The scientific interest in this compound stems from its nature as a trifunctional molecule, which presents a rich platform for synthetic diversification. The compound incorporates three distinct and chemically reactive functional groups on a single aromatic scaffold: a carboxylic acid, an acetamido group, and a chlorosulfonyl group. This unique combination makes it a highly valuable intermediate for constructing diverse molecular libraries, particularly in the pursuit of new therapeutic agents.

The primary driver for its investigation is the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, readily reacting with a wide range of nucleophiles. Its most significant reaction is with primary or secondary amines to form stable sulfonamide linkages, a core structure in many pharmaceutical compounds, including the well-known sulfa drugs. Similarly, it can react with alcohols to form sulfonate esters.

Overview of Current Research Landscape Pertaining to Acylamido- and Sulfonyl-Substituted Aromatics

The research landscape for aromatic compounds bearing both acylamido and sulfonyl (or sulfonamide) functionalities is vibrant and heavily focused on medicinal chemistry. This structural motif is a key feature in a multitude of biologically active compounds. Historically, the development of sulfonamide antibiotics (sulfa drugs) marked a pivotal moment in medicine, and research continues to explore new derivatives to combat antibiotic resistance.

Current investigations are broad, spanning various therapeutic areas. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid are being studied for their potential antidiabetic properties by inhibiting key enzymes like α-glucosidase and α-amylase. sigmaaldrich.com The development of new antibacterial agents remains a high priority, with sulfonyl- and sulfonamide-containing heterocycles being a major focus. drugbank.com

Furthermore, the N-acylsulfonamide moiety is gaining interest as a bioisostere for carboxylic acids, as it exhibits similar acidity (pKa) and hydrogen bonding capabilities, which can be exploited in drug design to improve pharmacological parameters. Synthetic methodologies are also an active area of research, with efforts to develop more efficient and environmentally benign ways to create these valuable compounds. google.com The overarching goal is to synthesize novel analogues with enhanced potency, selectivity, and improved safety profiles for a wide range of diseases. drugbank.com

Chemical Data and Reactivity

While specific experimental data for this compound is not widely available in public databases, its key chemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₅S |

| Molecular Weight | 277.68 g/mol |

| Appearance | Solid (Predicted) |

| CAS Number | Not available |

Table 2: Summary of Functional Group Reactivity

| Functional Group | Expected Chemical Reactions | Potential Products |

|---|---|---|

| Chlorosulfonyl (-SO₂Cl) | Nucleophilic substitution with amines/anilines Nucleophilic substitution with alcohols/phenols Hydrolysis with water | Sulfonamides Sulfonate Esters Sulfonic Acid |

| Carboxylic Acid (-COOH) | Esterification with alcohols Amidation with amines (requires activation) Reduction | Esters Amides Benzyl (B1604629) Alcohol |

| Acetamido (-NHCOCH₃) | Hydrolysis (acidic or basic conditions) | Amino group (-NH₂) |

Table of Mentioned Compounds

Structure

3D Structure

Eigenschaften

CAS-Nummer |

181478-44-4 |

|---|---|

Molekularformel |

C9H8ClNO5S |

Molekulargewicht |

277.68 g/mol |

IUPAC-Name |

2-acetamido-5-chlorosulfonylbenzoic acid |

InChI |

InChI=1S/C9H8ClNO5S/c1-5(12)11-8-3-2-6(17(10,15)16)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

LVDOUMMWQQHBBH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Optimization for 2 Acetamido 5 Chlorosulfonyl Benzoic Acid

Precursor Synthesis Strategies for Substituted Benzoic Acids

The foundation for synthesizing the target compound lies in the preparation of appropriately substituted benzoic acid derivatives. These precursors can be developed through various strategies, including the modification of anthranilic acid or the use of halogenated or nitrated intermediates that allow for the sequential introduction of the required functional groups.

Approaches to Substituted Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are vital precursors in the synthesis of numerous organic compounds. core.ac.uk As a biochemical precursor to tryptophan, its reactivity has been extensively studied. core.ac.uk The presence of both an amino and a carboxylic acid group on the aromatic ring makes it a versatile starting material. core.ac.ukgvsu.edu

Synthetic strategies for creating substituted anthranilic acids often involve electrophilic aromatic substitution or cross-coupling reactions. For instance, bromination of anthranilic acid can yield 5-bromoanthranilic acid, which can be further modified. ijddr.innih.gov Modern methods, such as copper-catalyzed cross-coupling reactions, have been developed for the efficient N-arylation of 2-chlorobenzoic acids to produce a wide range of N-aryl anthranilic acid derivatives. nih.govnih.gov These methods are often chemo- and regioselective and can proceed without the need for protecting the carboxylic acid group. nih.govnih.gov Palladium-catalyzed reactions involving carbon monoxide have also been employed to prepare complex substituted anthranilic acid derivatives. google.com

Halogenation and Nitro-Substitution Precursors

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to create functionalized benzene (B151609) derivatives that can serve as precursors to the target molecule. khanacademy.org The choice of reaction and the order of substituent addition are critical for achieving the desired isomer.

Nitration of benzoic acid, for example, primarily yields meta-substituted products because the carboxylic acid group is a deactivating, meta-director. truman.eduyoutube.comvedantu.com To obtain other substitution patterns, one might start with a different precursor, such as toluene, which can be nitrated and then oxidized to benzoic acid. quora.com Careful temperature control is often necessary during nitration to minimize the formation of unwanted side products. truman.edu

Halogenation provides another route to functionalized precursors. For example, 2-chlorobenzoic acid can be synthesized and then subjected to further reactions. prepchem.com The synthesis of precursors like 2-acetamido-5-iodobenzoic acid involves the iodination of anthranilic acid, followed by acetylation, demonstrating a typical sequence of using halogenation to introduce a functional handle. researchgate.net

Targeted Chlorosulfonation Protocols

Chlorosulfonation is a key transformation for introducing the sulfonyl chloride moiety onto the aromatic ring. This electrophilic aromatic substitution reaction typically uses chlorosulfonic acid (ClSO₃H) as the sulfonating agent. numberanalytics.com

Regioselective Introduction of the Chlorosulfonyl Moiety

The success of the synthesis hinges on the regioselective introduction of the chlorosulfonyl group at the C-5 position of the 2-acetamidobenzoic acid intermediate. The directing effects of the substituents on the benzene ring govern the position of electrophilic attack.

The acetamido group (-NHCOCH₃) is a strongly activating, ortho, para-directing group.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

When both groups are present, the powerful activating effect of the acetamido group dominates. It directs the incoming electrophile (the chlorosulfonyl group) to the positions ortho and para to it. The position para to the acetamido group (C-5) is also meta to the carboxylic acid group, making it the most electronically favored and sterically accessible site for substitution.

A common procedure involves reacting the precursor with chlorosulfonic acid, often with heating. For instance, reacting 2-chlorobenzoic acid with chlorosulfonic acid at 90°-100° C yields 2-chloro-5-chlorosulfonylbenzoic acid, demonstrating the introduction of the chlorosulfonyl group at the position para to the chloro group. prepchem.com Similarly, anthranilic acid can be treated with chlorosulfonic acid to produce 2-amino-5-chlorosulfonylbenzoic acid. google.com

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for maximizing the yield of the desired sulfonyl chloride and minimizing side reactions, such as the formation of the corresponding sulfonic acid. nih.gov Key parameters to consider include temperature, reaction time, and the ratio of reactants. numberanalytics.comresearchgate.net

The use of excess sulfonating agent is common in industrial settings to drive the reaction to completion. nih.gov Strategies for optimization often involve:

Temperature Control: Balancing reaction rate and selectivity is critical. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. numberanalytics.com

Solvent Selection: The choice of solvent can influence the solubility of reactants and affect reaction rates and selectivity. numberanalytics.com In many cases, the chlorosulfonating agent itself can serve as the solvent.

Reagent Concentration: Adjusting the concentration of the substrate and sulfonating agent can optimize reaction rates and yields. numberanalytics.com

Continuous manufacturing processes offer advantages for hazardous reactions like chlorosulfonation, allowing for better control of reaction parameters, safer handling of toxic byproducts, and improved space-time yield compared to batch processes. nih.gov

Table 1: Parameters for Chlorosulfonation Reaction Optimization

| Parameter | Influence on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures may lead to side reactions. | Carefully control temperature to balance rate and minimize byproducts. | numberanalytics.com |

| Reagent Ratio | Excess chlorosulfonic acid can ensure complete conversion of the starting material. | Use a stoichiometric excess of the sulfonating agent. | nih.gov |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Monitor the reaction progress using techniques like TLC or HPLC. | google.com |

| Solvent | Can affect solubility, reaction rate, and selectivity. | Select a solvent that solubilizes reactants while minimizing side reactions. Often, no additional solvent is needed. | numberanalytics.com |

| Feedstock Purity | Impurities like moisture can react with the sulfonating agent, altering the chemistry. | Ensure starting materials are thoroughly dried and purified. | asiachmical.com |

Acylamidation Methodologies

Acylamidation, specifically acetylation, is the final key step if the synthesis starts from an amino-substituted precursor. This reaction introduces the acetamido group (-NHCOCH₃) by treating an amino group with an acylating agent.

The most common method for this transformation is the reaction of the aminobenzoic acid derivative with acetic anhydride (B1165640) or acetyl chloride. mdpi.comjru.edu.in For example, 5-amino salicylic (B10762653) acid is readily converted to 5-acetamido-2-hydroxy benzoic acid by reacting it with acetic anhydride in water. mdpi.com Similarly, aniline (B41778) can be acetylated to form acetanilide (B955). jru.edu.in The reaction is often carried out in the presence of a base, such as potassium carbonate or sodium acetate (B1210297), to neutralize the acid byproduct. mdpi.comyoutube.com

Alternatively, mixed anhydrides of an N-acylamino acid can be reacted with an aminobenzoic acid, a reaction that can be catalyzed by a strong acid. google.comgoogle.com These methods provide a reliable and high-yielding route to the final N-acylated product.

Strategies for Introducing the Acetamido Functionality

The introduction of the acetamido group (-NHCOCH₃) is a critical step in the synthesis of 2-acetamido-5-(chlorosulfonyl)benzoic acid. This functional group is typically installed by the acylation of a corresponding amino precursor, most commonly 2-amino-5-(chlorosulfonyl)benzoic acid. The primary methods involve the use of acetylating agents like acetic anhydride or acetyl chloride.

The reaction with acetic anhydride is a widely used method for acetylation. mdpi.com For instance, the synthesis of the related compound 5-acetamido-2-hydroxy benzoic acid is achieved through the reaction of 5-amino salicylic acid with acetic anhydride, often using water as a solvent. mdpi.comnih.gov This approach is effective and avoids the generation of corrosive hydrogen chloride gas, which is a byproduct of using acetyl chloride.

Alternatively, N-acylation can be performed with acyl chlorides, such as benzoyl chloride or phenylacetyl chloride, in the presence of a base like potassium carbonate and a suitable solvent like ethyl acetate. mdpi.com While these specific reagents introduce different acyl groups, the underlying principle of nucleophilic acyl substitution is the same for introducing the acetamido group with acetyl chloride. The choice of acetylating agent and reaction conditions can be tailored to optimize yield and purity, as detailed in the table below.

Table 1: Comparison of Acetylating Agents and Conditions

| Acetylating Agent | Catalyst/Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Acetic Anhydride | Water | Classic method, avoids HCl byproduct, suitable for aqueous conditions. | mdpi.com |

| Acetyl Chloride | Potassium Carbonate / Ethyl Acetate | Highly reactive, reaction produces HCl which is neutralized by a base. | mdpi.com |

| Acetic Anhydride | Acetic Acid | Can serve as both reagent and solvent, useful for substrates soluble in acetic acid. | mdpi.com |

Sequential versus Convergent Synthetic Pathways

The choice between these pathways depends on factors such as the availability of starting materials, the efficiency of individual reactions, and the ease of purification. nih.gov

Table 2: Comparison of Synthetic Pathways

| Pathway Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sequential | Reactions are performed one after another on a single starting molecule. e.g., Anthranilic acid → Acetylation → Chlorosulfonation. | Logically straightforward to plan and execute. | Overall yield can be low for long sequences. A failure in a late step results in the loss of all previous work. |

| Convergent | Key fragments are synthesized separately and then joined together at a late stage. | Higher overall yield, allows for stockpiling of intermediates, more efficient for complex targets. | Requires careful planning of fragment synthesis and the final coupling reaction. |

Advanced Purification Techniques for High-Purity Synthesis

Achieving high purity is paramount, and this necessitates the use of advanced purification techniques to remove byproducts, unreacted starting materials, and other impurities.

Chromatographic Separation Methodologies

Chromatography is a powerful tool for purifying sulfonyl chlorides and their precursors. Flash column chromatography is frequently employed to separate the desired product from reaction mixtures. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent system) is crucial for effective separation. For instance, a gradient of ethyl acetate in hexanes is a common eluent system for purifying moderately polar organic compounds. rsc.org

However, it is important to note that some sulfonyl chlorides, particularly electron-deficient ones, can be unstable and may decompose on silica gel. nih.gov In such cases, alternative purification methods are necessary, or the crude sulfonyl chloride is used immediately in the next step without chromatographic purification. nih.gov The crude material might be filtered through a plug of silica to remove baseline impurities before proceeding. rsc.org

Table 3: Chromatographic Purification Strategies

| Technique | Stationary Phase | Typical Eluent System | Notes | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Standard method for many organic compounds. | rsc.org |

| Flash Chromatography | Silica Gel | Dichloromethane | Used for separating compounds of specific polarities. | rsc.org |

| Filtration | Silica Gel Plug | Ethyl Acetate | A rapid method to remove highly polar impurities without a full chromatographic run. | rsc.org |

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are the primary methods for purifying solid organic compounds like this compound. wisdomlib.org A common procedure in syntheses involving chlorosulfonic acid is to pour the reaction mixture into ice water. orgsyn.orgprepchem.com This simultaneously quenches the reaction, hydrolyzes the excess chlorosulfonic acid, and causes the water-insoluble product to precipitate out of the aqueous solution. orgsyn.org The solid sulfonyl chloride is then collected by suction filtration and washed with cold water to remove residual acids. orgsyn.org

For higher purity, the crude, dried product can be recrystallized from a suitable solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For the related p-acetaminobenzenesulfonyl chloride, dry benzene has been used, though its use is now restricted. orgsyn.org An alternative is to create a slurry of the crude product in a solvent like hexane, which dissolves non-polar impurities, and then filter the purified solid. prepchem.com

Table 4: Recrystallization and Precipitation Solvents

| Technique | Solvent/System | Purpose | Reference |

|---|---|---|---|

| Precipitation | Ice Water | Quenches reaction and precipitates the crude product from the reaction mixture. | orgsyn.orgprepchem.com |

| Recrystallization | Benzene | To obtain high-purity crystalline product (historical method). | orgsyn.org |

| Slurry Wash | Hexane | To wash away non-polar impurities from the crude solid. | prepchem.com |

| Recrystallization | Hexanes/Tetrahydrofuran | A mixed solvent system can provide the ideal solubility profile for high-purity crystals. | rsc.org |

Yield Enhancement and Process Efficiency in Synthetic Campaigns

Studies on the chlorosulfonation of acetanilide to produce the isomeric p-acetamidobenzenesulfonyl chloride provide valuable insights. scribd.com Key parameters that affect the yield include the molar ratio of reactants, reaction temperature, and reaction time. orgsyn.orgscribd.com Typically, a significant excess of chlorosulfonic acid is used to ensure the complete conversion of the starting material. orgsyn.orgscribd.com However, this necessitates a more demanding workup procedure to handle the large excess of corrosive acid.

Optimizing the reaction temperature is also crucial. For the chlorosulfonation of acetanilide, heating to around 60°C for a couple of hours is reported to complete the reaction. orgsyn.org More advanced approaches, such as using a dual-temperature-zone microchannel reactor, have demonstrated significantly improved yields (up to 96%) and drastically reduced reaction times (to under 10 minutes) for the chlorosulfonation of acetanilide. sioc-journal.cn This technology offers precise temperature control, avoiding the formation of byproducts that can occur at higher temperatures in batch reactors. sioc-journal.cn Furthermore, the addition of certain catalysts or co-reagents, such as phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl), has been shown to increase the yield of p-acetamidobenzenesulfonyl chloride while reducing the required amount of chlorosulfonic acid. scribd.com

Table 5: Factors for Yield Enhancement in Chlorosulfonation

| Factor | Condition | Impact on Yield/Efficiency | Reference |

|---|---|---|---|

| Reactant Ratio | Excess chlorosulfonic acid (e.g., 5:1 ratio to acetanilide) | Drives reaction to completion, but creates significant waste. | scribd.com |

| Reactant Ratio | Reduced chlorosulfonic acid with PCl₅ as a co-reagent | Achieves high yield (86.3%) with less corrosive acid. | scribd.com |

| Temperature | Heating at 60-70°C | Ensures reaction completion in a reasonable timeframe. | orgsyn.org |

| Reaction Time | 1-3 hours | Sufficient time for the reaction to proceed to completion under optimized temperatures. | scribd.com |

| Technology | Dual-temperature-zone microchannel reactor | Enables rapid heating and precise temperature control, leading to higher yields (92-96%) and shorter reaction times. | sioc-journal.cn |

Chemical Reactivity and Derivatization Studies of 2 Acetamido 5 Chlorosulfonyl Benzoic Acid

Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is the cornerstone for creating a wide range of sulfonamide and sulfonate ester derivatives.

Formation of Sulfonamide Derivatives

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and widely used method for the synthesis of sulfonamides. cbijournal.comresearchgate.net In the case of 2-acetamido-5-(chlorosulfonyl)benzoic acid, the electrophilic sulfur atom of the chlorosulfonyl group readily reacts with the nucleophilic amine. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or sodium carbonate, which serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. cbijournal.comekb.eg

The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen by the base, yielding the stable sulfonamide product. The reactivity of the amine can vary, with primary amines generally being more reactive than secondary amines. cbijournal.com A wide variety of primary and secondary amines, both aliphatic and aromatic, can be employed to generate a library of N-substituted sulfonamides. ekb.eggoogle.com

General Reaction Scheme:

R-NH₂ (Primary Amine) + ClSO₂-Ar-COOH → R-NH-SO₂-Ar-COOH + HCl

R₂NH (Secondary Amine) + ClSO₂-Ar-COOH → R₂N-SO₂-Ar-COOH + HCl

(Where Ar represents the 2-acetamido-benzoic acid core)

Below is a table illustrating the types of sulfonamide derivatives that can be synthesized from this compound.

| Amine Nucleophile | Resulting Derivative Class |

| Ammonia | Primary Sulfonamide |

| Alkylamines (e.g., Ethylamine) | N-Alkylsulfonamide |

| Arylamines (e.g., Aniline) | N-Arylsulfonamide |

| Heterocyclic Amines (e.g., Piperidine) | N-Heterocyclylsulfonamide |

| Amino Acids | Amino Acid-Sulfonamide Conjugates |

Synthesis of Sulfonate Esters

Analogous to sulfonamide formation, the chlorosulfonyl group can react with alcohols or phenols to produce sulfonate esters. This reaction also typically occurs in the presence of a base like pyridine to scavenge the generated HCl. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This displaces the chloride leaving group, and subsequent deprotonation of the oxonium ion intermediate by the base yields the sulfonate ester. youtube.com This method allows for the conversion of the hydroxyl group of an alcohol into a good leaving group, a key strategy in many organic syntheses. youtube.comlibretexts.org

General Reaction Scheme:

R-OH (Alcohol/Phenol) + ClSO₂-Ar-COOH → R-O-SO₂-Ar-COOH + HCl

(Where Ar represents the 2-acetamido-benzoic acid core)

The table below shows examples of sulfonate esters derived from the reaction with different types of alcohols.

| Alcohol Nucleophile | Resulting Derivative Class |

| Methanol | Methyl Sulfonate Ester |

| Ethanol | Ethyl Sulfonate Ester |

| Phenol | Phenyl Sulfonate Ester |

| Polyols (e.g., Ethylene Glycol) | Bis-sulfonate Ester |

Transformations Involving the Carboxyl Group

The carboxylic acid functionality (-COOH) provides another reactive handle for derivatization, primarily through esterification and amidation reactions.

Esterification Reactions

The carboxyl group of this compound can be converted into an ester through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This is an equilibrium-driven process, often requiring an excess of the alcohol to shift the equilibrium towards the ester product. masterorganicchemistry.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide.

General Reaction Scheme (Fischer Esterification):

HOOC-Ar-SO₂Cl + R-OH ⇌ R-OOC-Ar-SO₂Cl + H₂O (with Acid Catalyst)

(Where Ar represents the 2-acetamido-phenyl core)

| Reagent | Reaction Type | Resulting Derivative |

| Methanol / H⁺ | Fischer Esterification | Methyl 2-acetamido-5-(chlorosulfonyl)benzoate |

| Ethanol / H⁺ | Fischer Esterification | Ethyl 2-acetamido-5-(chlorosulfonyl)benzoate |

| Benzyl (B1604629) alcohol / H⁺ | Fischer Esterification | Benzyl 2-acetamido-5-(chlorosulfonyl)benzoate |

Amidation Reactions

The carboxylic acid can also be transformed into an amide. Direct reaction with an amine is generally difficult as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid must first be "activated". lookchemmall.com This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative like an acid chloride. libretexts.orgyoutube.com For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride. libretexts.org This highly reactive intermediate can then readily react with a primary or secondary amine to form the desired amide. youtube.comkhanacademy.org

General Reaction Scheme (via Acid Chloride):

HOOC-Ar-SO₂Cl + SOCl₂ → ClOC-Ar-SO₂Cl + SO₂ + HCl

(Where Ar represents the 2-acetamido-phenyl core)

| Reagent | Reaction Type | Resulting Derivative |

| 1. SOCl₂, 2. Ammonia | Amidation via Acid Chloride | 2-Acetamido-5-(chlorosulfonyl)benzamide |

| 1. SOCl₂, 2. Aniline (B41778) | Amidation via Acid Chloride | 2-Acetamido-5-(chlorosulfonyl)-N-phenylbenzamide |

| 1. DCC, 2. Glycine Methyl Ester | Peptide Coupling | Dipeptide-like Derivative |

Modifications of the Acetamido Functionality

The acetamido group (-NHCOCH₃) is the most stable of the three functional groups but can also be chemically modified. The amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding primary amine, 2-amino-5-(chlorosulfonyl)benzoic acid. etsu.edu This hydrolysis reaction involves the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the amide carbonyl carbon. etsu.edu

The resulting free amino group is a potent nucleophile and a ring-activating group. It can then be subjected to various reactions, such as re-acylation with different acyl chlorides or anhydrides to introduce a variety of acyl groups, thereby creating a new series of N-acyl derivatives. ucl.ac.uk The acetamido group itself is an ortho-, para-directing group in electrophilic aromatic substitution, though its activating ability is less than that of a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl. stackexchange.com

General Reaction Scheme (Hydrolysis and Re-acylation):

H₃CCO-NH-Ar-SO₂Cl → H₂N-Ar-SO₂Cl (with Acid/Base and Heat)

(Where Ar represents the 5-carboxy-4-chlorosulfonylphenyl core)

N-Acylation and Alkylation Reactions

The nitrogen atom of the acetamido group in this compound is part of an amide functionality. Due to the electron-withdrawing effect of the adjacent carbonyl group, this nitrogen is significantly less nucleophilic than a free amine. Consequently, direct N-acylation or N-alkylation on the existing acetamido group is not a commonly employed synthetic route and requires specific activating conditions.

However, N-acylation is a fundamental reaction in the synthesis of related structures, typically by introducing the acyl group to a precursor amine. For instance, the acylation of an amino group with various acyl chlorides is a standard method to produce amide derivatives. mdpi.com While not a reaction of the title compound itself, this pathway is crucial for creating the core acetamido structure from which this compound could be synthesized. The general principle of N-acylation is foundational in creating diverse amide-containing molecules. mdpi.comnih.gov

A more relevant reaction involving the title compound is the N-acylation of sulfonamides derived from it. After converting the chlorosulfonyl group into a sulfonamide (-SO₂NHR), the nitrogen of the sulfonamide can undergo acylation, although this often requires a strong base like sodium hydride (NaH) to deprotonate the sulfonamide first. researchgate.net

Table 1: Representative N-Acylation Reaction Leading to an Amide Moiety This table illustrates a general N-acylation reaction on a related precursor, as direct acylation on the title compound's acetamido group is not typical.

| Reactant | Reagent | Catalyst / Conditions | Product |

| 5-amino-2-hydroxybenzoic acid | Benzoyl chloride | Potassium carbonate, Ethyl acetate (B1210297) | 5-benzamido-2-hydroxybenzoic acid |

Source: Adapted from research on acylation of aminobenzoic acid derivatives. mdpi.com

N-alkylation of the acetamido group is even less common and not a significant pathway for derivatization of this compound.

Hydrolysis and Rearrangement Pathways

Hydrolysis: The most significant reaction pathway for this compound when exposed to aqueous environments is the hydrolysis of the chlorosulfonyl group. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. This reaction readily converts the sulfonyl chloride moiety (-SO₂Cl) into a sulfonic acid group (-SO₂OH), releasing hydrochloric acid as a byproduct. This transformation is generally rapid and is a key consideration when handling the compound.

Table 2: Hydrolysis of this compound

| Reactant | Reagent | Product |

| This compound | Water (H₂O) | 2-Acetamido-5-(sulfo)benzoic acid |

Rearrangement Pathways: The core aromatic structure of this compound is generally stable. Significant molecular rearrangements, such as the benzilic acid rearrangement, are not applicable to this molecule as they require different functional group arrangements, like 1,2-diketones. wikipedia.org Under typical synthetic conditions, the scaffold of this compound does not undergo major rearrangement.

Redox Chemistry of the Compound

Oxidative Pathways to Sulfonic Acids

The term "oxidative pathway" in this context refers to the formation of the sulfonic acid derivative. However, it is important to clarify that the conversion of the chlorosulfonyl group (-SO₂Cl) to a sulfonic acid (-SO₂OH) is a hydrolysis reaction, not an oxidation. The sulfur atom in the chlorosulfonyl group already exists in its highest possible oxidation state (+6).

The synthesis of sulfonic acids from sulfonyl chlorides is a direct and facile hydrolysis step, as detailed in section 3.3.2. This reaction is a primary and predictable transformation of the molecule in the presence of water. The product of this reaction is 2-Acetamido-5-(sulfo)benzoic acid.

Reductive Transformations to Amine Derivatives

While direct reduction of the chlorosulfonyl group typically leads to thiols or related sulfur compounds under strong reducing conditions, a more common and synthetically useful transformation involves its reaction with amines. This reaction, an aminolysis or amination, results in the formation of sulfonamides. nih.gov In this context, the resulting sulfonamides can be considered "amine derivatives," as they incorporate an amine-derived moiety into the molecule.

This reaction proceeds via nucleophilic substitution at the sulfur atom, where an amine (primary or secondary) attacks the electrophilic sulfonyl chloride, displacing the chloride ion. This is a cornerstone reaction for creating libraries of sulfonamide compounds from a single sulfonyl chloride precursor. nih.govgoogle.com

Table 3: Synthesis of a Sulfonamide Derivative This table illustrates the reaction of the title compound with an amine to form a sulfonamide.

| Reactant | Reagent | Conditions | Product Class |

| This compound | Ammonia (NH₃) or Primary/Secondary Amine (R-NH₂ / R₂NH) | Base (e.g., Sodium Carbonate), Dichloromethane | N-Substituted Sulfonamide |

Source: Based on general procedures for sulfonamide synthesis. nih.govgoogle.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule.

A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Key information such as chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be essential for assigning each proton to its specific position on the aromatic ring, the acetamido group, and the carboxylic acid.

A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, distinguishing between aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, and the methyl carbon of the acetamido group.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

An IR spectrum of 2-Acetamido-5-(chlorosulfonyl)benzoic acid would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the broad O-H and C=O stretching of the carboxylic acid, and the S=O and S-Cl stretching of the sulfonyl chloride group. The precise wavenumbers of these bands would confirm the presence of these functionalities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and can offer further structural clues. The analysis would involve identifying the molecular ion peak and interpreting the major fragment ions, which would likely result from the loss of groups such as the chloro, sulfonyl, acetamido, and carboxyl moieties.

A thorough and scientifically accurate article on the advanced spectroscopic and analytical characterization of this compound cannot be generated without access to the foundational experimental data from NMR, IR, and MS analyses.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₉H₈ClNO₅S |

| Exact Mass | 276.9812 |

| Monoisotopic Mass | 276.9812 |

Note: The data in this table is theoretical and serves as a representative example of what would be expected from an HRMS analysis.

Application in Derivatization for Enhanced Detection (e.g., RP-UHPLC/MS/MS)

The chlorosulfonyl group in this compound makes it a potential derivatizing agent to enhance the detection of other molecules in complex matrices. A study on the analogous compound, 3-(chlorosulfonyl)benzoic acid, demonstrates a novel charge-switch derivatization method for the sensitive analysis of acylglycerols, sterols, and prenols using Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC/MS/MS). This derivatization strategy improves the ionization efficiency and allows for detection in the negative ion mode, which can minimize in-source fragmentation and lead to higher selectivity and sensitivity. This approach has been shown to significantly lower the limits of detection for certain analytes in plasma samples.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its presence in mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining the purity of non-volatile organic compounds like this compound. The method separates the target compound from impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. mdpi.com

A typical HPLC method for a benzoic acid derivative would involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The UV detector would be set to a wavelength where the analyte exhibits strong absorbance, which for aromatic compounds is often in the range of 230-280 nm. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The conditions in this table are representative and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, this compound is not directly suitable for Gas Chromatography (GC) analysis. However, it can be converted into a more volatile derivative for GC-based analysis. The reactive chlorosulfonyl group is prone to degradation at the high temperatures used in GC. Therefore, it is often converted to a more thermally stable derivative, such as a sulfonamide. This derivatization not only increases volatility but also improves chromatographic peak shape and detection.

The resulting sulfonamide derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC conditions would typically involve a capillary column with a non-polar stationary phase and a temperature-programmed oven to ensure efficient separation of the derivative from any by-products or remaining starting materials.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then used to confirm the empirical formula of the compound. For this compound (C₉H₈ClNO₅S), the theoretical elemental composition can be calculated and compared with the experimental values obtained from a combustion analysis. sigmaaldrich.com A close correlation between the theoretical and experimental values provides strong evidence for the purity and stoichiometric composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | % Composition |

| Carbon | C | 12.01 | 9 | 108.09 | 38.95% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.91% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.77% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.05% |

| Oxygen | O | 16.00 | 5 | 80.00 | 28.82% |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.55% |

| Total | 277.70 | 100.00% |

Note: This table presents the theoretical elemental composition based on the molecular formula.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies

No published DFT studies for 2-Acetamido-5-(chlorosulfonyl)benzoic acid were found. Such studies would typically provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and other electronic properties that govern its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound are not available in the reviewed literature. An MEP analysis would be crucial for identifying the electrophilic and nucleophilic sites on the molecule, predicting its intermolecular interaction patterns.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a receptor.

Protein-Ligand Binding Affinity Prediction

There are no available studies that predict the binding affinity of this compound with any specific protein targets. This type of research would be fundamental in assessing its potential as a therapeutic agent.

Interaction Mechanism Elucidation (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without docking studies, the specific interactions, such as hydrogen bonds or hydrophobic contacts, that this compound might form within a protein's active site cannot be determined.

In Silico Screening Methodologies for Derivative Design

No research detailing the use of this compound as a scaffold in in silico screening for the design of new derivatives could be located. This approach is often used to explore chemical space and identify novel compounds with enhanced activity or improved properties.

Ligand-Based and Structure-Based Approaches

Both ligand-based and structure-based design strategies are fundamental to the development of novel inhibitors derived from scaffolds like this compound. mdpi.com These approaches leverage information about either the ligand (the small molecule) or the structure of the biological target (e.g., a protein) to design new molecules with improved properties.

Structure-based design relies on the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. This information allows for the rational design of inhibitors that can fit precisely into the binding site of the protein. For instance, in the design of inhibitors for anti-apoptotic proteins like Mcl-1, a member of the Bcl-2 family, the 2,5-substituted benzoic acid scaffold has been identified as a key component. nih.gov The carboxyl group of the benzoic acid can form a crucial hydrogen bond with a conserved arginine residue (Arg263) in the Mcl-1 binding pocket, anchoring the inhibitor. The substituents at the 2 and 5 positions can then be modified to optimize interactions with other hydrophobic pockets within the binding site, thereby enhancing binding affinity and selectivity. nih.gov Although not explicitly detailing the use of a chlorosulfonyl group, these studies highlight how the 2,5-substituted benzoic acid core, present in this compound, serves as a valuable starting point for structure-based design efforts. nih.gov

Ligand-based drug design, on the other hand, is employed when the three-dimensional structure of the target is unknown. This approach utilizes the information from a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. mdpi.com For derivatives of this compound, this could involve creating a pharmacophore model that defines the essential chemical features required for biological activity.

The development of 5-acetamido-2-hydroxy benzoic acid derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase-2 (COX-2) has also benefited from computational approaches. nih.govnih.gov In these studies, molecular docking, a structure-based technique, was used to predict the binding affinity of the designed compounds to the COX-2 receptor. nih.govnih.gov This in-silico analysis helps in prioritizing which derivatives to synthesize and test experimentally, thereby streamlining the drug discovery process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead molecules.

In the context of compounds structurally related to this compound, QSAR studies have been successfully applied. For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, revealed important structural requirements for inhibitory activity. nih.gov The study found that increased hydrophobicity, molar refractivity, and aromaticity were beneficial for the inhibitory activity. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was found to decrease activity. nih.gov Such insights are invaluable for designing more potent antibacterial agents based on this scaffold.

Another QSAR study on acetamido-N-benzylacetamide derivatives with anticonvulsant activity demonstrated the importance of electronic and topological features of the molecules for their biological function. researchgate.net The combination of 2D and 3D descriptors in the QSAR model yielded high predictive quality, indicating that the spatial arrangement of atoms and the distribution of electrons are crucial for their anticonvulsant effects. researchgate.net

These examples, while not directly on this compound, illustrate how QSAR can be a powerful tool to understand the structure-activity landscape of related compounds. A hypothetical QSAR study on a series of derivatives of this compound might involve the parameters outlined in the table below.

| Descriptor Type | Examples of Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Determines partitioning between aqueous and lipid environments. |

| Topological | Connectivity indices, Shape indices | Describes the branching and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Critical for specific interactions with biological targets. |

This table represents a hypothetical QSAR study design for derivatives of this compound, based on common practices in the field.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By simulating the interactions between atoms, MD can provide detailed insights into the conformational dynamics, stability, and flexibility of molecules and their complexes with biological targets. nih.gov

For molecules like this compound and its derivatives, MD simulations can be employed to understand their behavior in different environments, such as in aqueous solution or when bound to a protein. For instance, an MD simulation study of triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX provided valuable information on the stability of the ligand-protein complex. nih.gov The simulations revealed stable hydrogen bonding and hydrophobic interactions within the active site, confirming the binding mode predicted by docking studies. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation can indicate the stability of the complex and the flexibility of different regions of the protein and the ligand. nih.gov

Another study utilized MD simulations to investigate the behavior of linear alkylbenzene sulfonates at a water/air interface. nih.gov This research demonstrated how MD can elucidate the relationship between molecular structure, such as the length of an alkyl tail, and the resulting physicochemical properties of a system. nih.gov

In the context of benzoic acid derivatives, MD simulations have been used to study the influence of crystallization additives on the morphology of benzoic acid crystals. bohrium.com Such studies can help in understanding and controlling the solid-state properties of pharmaceutical compounds. Furthermore, MD simulations have been instrumental in studying the intercalation of benzoic acid into kaolinite, providing insights into the interactions at a molecular level. researchgate.net

A hypothetical MD simulation study on this compound bound to a target protein could provide the data summarized in the table below.

| Simulation Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Identification and persistence of key hydrogen bonds. |

| Radius of Gyration (Rg) | Compactness of the protein-ligand complex. |

| Solvent Accessible Surface Area (SASA) | Changes in the solvent exposure of the ligand and protein upon binding. |

This table illustrates the types of data that could be generated from an MD simulation study of this compound interacting with a biological target.

Research Applications and Functional Explorations

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The dual reactivity of the carboxylic acid and the highly electrophilic chlorosulfonyl group on the aromatic ring makes 2-Acetamido-5-(chlorosulfonyl)benzoic acid a significant intermediate in organic synthesis. It serves as a foundational component for constructing more elaborate molecular architectures.

While direct synthesis examples starting from this compound are specific, the core structure is integral to building pharmaceutical intermediates. For instance, related dichloro-sulfonamidobenzoic acid derivatives are explicitly synthesized as pharmaceutical intermediates. google.comgoogle.com The general strategy involves the reaction of the chlorosulfonyl group to form sulfonamides, followed by modifications of the carboxylic acid group. This approach is fundamental in creating diverse molecular libraries for drug discovery. Derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated as novel non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase 2 (COX-2). nih.govnih.govmdpi.com This highlights the utility of the acetamido-benzoic acid core in developing new therapeutic agents. nih.gov

The functional groups present in this compound make it a prime candidate for synthesizing various heterocyclic systems, which are core structures in many biologically active compounds.

Quinazolinones: The synthesis of quinazolinones often begins with derivatives of anthranilic acid (2-aminobenzoic acid). nih.govnih.gov A common method involves the acylation of anthranilic acid, followed by cyclization with a dehydrating agent to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with amines or hydrazine (B178648) to yield the final quinazolinone derivatives. nih.govnih.gov The acetamido group in this compound is analogous to the acylated amine required for the initial step, positioning it as a suitable precursor for this class of heterocycles. For example, 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been synthesized starting from 2-acetamido-5-iodobenzoic acid, a structurally similar compound. researchgate.net

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govsemanticscholar.org Alternatively, the reactive groups on this compound allow for its incorporation into a benzimidazole (B57391) scaffold. For instance, benzimidazole-sulfonyl derivatives are prepared by reacting a benzimidazole scaffold with a sulfonyl chloride. nih.govresearchgate.net This demonstrates how the chlorosulfonyl group can be used to link the benzoic acid moiety to a pre-formed benzimidazole ring, creating hybrid molecules with potential biological activity. researchgate.netnih.gov

Indoles: Synthesizing substituted indoles can be achieved through various methods, including the Fischer-indole synthesis. nih.gov A relevant approach involves the functional group interconversion of a carboxylic acid on an indole (B1671886) ring into other groups like cyanides. nih.gov The presence of the carboxylic acid group on this compound allows for its use in synthetic routes that build or modify indole structures.

Derivatization Agent in Analytical Chemistry Methodologies

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility, chromatographic separation, or detection sensitivity in mass spectrometry. nih.govjfda-online.com The reactive chlorosulfonyl group makes analogs of this compound excellent candidates for this purpose.

A significant challenge in mass spectrometry is the poor ionization efficiency of certain classes of molecules. nih.gov Charge-switch derivatization addresses this by introducing a permanently charged group or a group that is readily ionized, often reversing the molecule's typical charge state (e.g., from positive to negative ion mode). longdom.orgresearchgate.net

A novel derivatization method using the structural isomer 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of lipids like acylglycerols and sterols, which are normally detected in positive ion mode. nih.govresearchgate.net The agent reacts with hydroxyl groups on the lipids, introducing the benzoic acid moiety. This "charge-switch" to negative ion mode leads to higher ionization efficiency and the formation of specific diagnostic fragments, significantly enhancing detection. nih.gov The reaction is robust, with an optimal yield achieved after 40 minutes at 60 °C. researchgate.net The resulting derivatives show good short-term and long-term stability. nih.govresearchgate.net

Derivatization Reaction Optimization

| Parameter | Condition | Outcome | Citation |

|---|---|---|---|

| Derivatization Agent | 3-(chlorosulfonyl)benzoic acid | Introduces a charge-switch for analysis in negative ion mode. | nih.gov |

| Reaction Time | 40 minutes | Optimal yield for derivatization of lipid standards. | researchgate.net |

| Reaction Temperature | 60 °C | Optimal temperature for the derivatization reaction. | researchgate.net |

| Short-Term Stability | 10 hours at 4 °C | Derivatives remain stable for short-term storage. | nih.govresearchgate.net |

| Long-Term Stability | 5 days at -80 °C | Derivatives remain stable for long-term storage. | nih.govresearchgate.net |

The enhanced sensitivity from charge-switch derivatization is particularly beneficial in targeted metabolomics and lipidomics, where analytes are often present at low concentrations. longdom.org The method using 3-(chlorosulfonyl)benzoic acid has been successfully applied to the analysis of human plasma. nih.govresearchgate.net

This derivatization, combined with RP-UHPLC/MS/MS (Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry), dramatically lowered the limits of detection, reaching the 15–25 pmol/mL range for free sterols in plasma. nih.govresearchgate.net The application of this methodology enabled the identification of 92 different lipid species across four classes (monoacylglycerols, diacylglycerols, free sterols, and prenols) in human plasma, a significant improvement over previously reported methods. nih.gov

Identified Lipid Species in Human Plasma Post-Derivatization

| Lipid Class | Number of Species Identified | Citation |

|---|---|---|

| Monoacylglycerols | 8 | nih.gov |

| Diacylglycerols | 66 | nih.gov |

| Free Sterols | 15 | nih.gov |

| Prenols | 3 | nih.gov |

Enzyme Interaction and Modulation Research through Derivatives

Derivatives of the core acetamido-benzoic acid structure are synthesized to probe interactions with enzymes and modulate their activity. By systematically altering functional groups, researchers can investigate structure-activity relationships and design more potent and selective inhibitors.

Research into derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid has demonstrated their potential as analgesic agents that interact with the cyclooxygenase (COX-2) enzyme. nih.govnih.govmdpi.com In-silico docking studies and in-vivo tests showed that modifying the acetamide (B32628) group could improve binding affinity to the COX-2 receptor. nih.govmdpi.com For instance, a synthesized benzyl (B1604629) derivative reduced painful activity by 74-75% in a writhing test, showing a more potent effect than the parent compound. nih.gov These studies underscore how the acetamido-benzoic acid scaffold serves as a valuable template for designing enzyme modulators. researchgate.net Although these specific derivatives lack the chlorosulfonyl group, the research principle of using the core structure to explore enzyme interactions is clearly established.

Investigation of Enzyme Inhibition Potentials (e.g., α-glucosidase, α-amylase, COX-2)

While direct experimental studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest a strong potential for such applications. The sulfonamide group is a well-established pharmacophore in a wide array of therapeutic agents, and derivatives of acetamido-benzoic acid have shown promise in targeting key enzymes.

α-Glucosidase and α-Amylase Inhibition:

α-Glucosidase and α-amylase are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy in the management of type 2 diabetes. acs.org The core structure of this compound, being a benzoic acid derivative, provides a scaffold that can be tailored to fit the active sites of these enzymes. Although specific inhibitory data for this compound is not available, related benzoylphloroglucinol derivatives have demonstrated potent α-glucosidase inhibition. researchgate.net The presence of the acetamido and the potential for derivatization of the chlorosulfonyl group into various sulfonamides could lead to the development of novel and effective inhibitors of these enzymes.

Cyclooxygenase-2 (COX-2) Inhibition:

The acetamido-benzoic acid scaffold is closely related to non-steroidal anti-inflammatory drugs (NSAIDs). Research into derivatives of 5-acetamido-2-hydroxy benzoic acid has shown significant potential for selective COX-2 inhibition. nih.govmdpi.comnih.gov These studies have explored how modifications to the core structure can enhance binding affinity and selectivity for the COX-2 enzyme. nih.govnih.gov An in-silico analysis of 5-acetamido-2-hydroxy benzoic acid derivatives indicated a favorable binding affinity with the COX-2 receptor. nih.gov This suggests that this compound, and particularly its sulfonamide derivatives, could be promising candidates for development as novel anti-inflammatory agents with potential selectivity for COX-2.

Below is a table summarizing the in-vivo anti-nociceptive activity of a related compound, a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid (PS3), which highlights the potential of this class of compounds.

| Compound | Dose (mg/kg) | Reduction in Painful Activity (%) |

| PS3 | 20 | 74 |

| PS3 | 50 | 75 |

| Data derived from in-vivo studies on a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid. nih.gov |

Protein Modification Studies via Sulfonamide Linkages

The chlorosulfonyl group of this compound is a highly reactive electrophile that can readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form stable sulfonamide bonds. nih.gov This reactivity makes the compound a valuable tool for bioconjugation and protein modification. nih.gov The formation of a sulfonamide linkage is a robust method for covalently attaching small molecules to proteins, enabling the study of protein function, localization, and interactions. researchgate.netnih.govresearchgate.net

The general reaction for protein modification is as follows:

Protein-NH₂ + ClSO₂-R → Protein-NH-SO₂-R + HCl

This covalent modification can be used to introduce probes, tags, or other functional moieties onto a protein of interest. The stability of the resulting sulfonamide bond is a key advantage for such applications. While specific studies employing this compound for protein modification are not widely reported, the underlying chemistry of aryl sulfonyl chlorides is a cornerstone of bioconjugation techniques. nih.govspringernature.com

Emerging Applications in Material Science and Supramolecular Chemistry

The bifunctional nature of this compound also lends itself to applications in material science, particularly in the functionalization of polymers and the exploration of self-assembling systems.

Functionalization of Polymeric Materials

The carboxylic acid and chlorosulfonyl groups of this compound can be used to chemically modify the surface of polymeric materials. The carboxylic acid can form ester or amide linkages, while the chlorosulfonyl group can react with amine or hydroxyl groups on a polymer backbone. This functionalization can impart new properties to the polymer, such as improved hydrophilicity, biocompatibility, or the ability to bind specific molecules. While direct use of this specific compound in polymer functionalization is not documented, the principles of modifying polymer surfaces with functional molecules are well-established. nih.gov

Exploration in Self-Assembly Processes

Benzoic acid and its derivatives are known to participate in self-assembly processes, often through hydrogen bonding interactions between the carboxylic acid groups to form dimers or larger aggregates. nih.govresearchgate.net The presence of the acetamido and chlorosulfonyl groups in this compound introduces additional possibilities for directional non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could drive the formation of well-defined supramolecular structures. nih.govnih.govrsc.org The study of how these different functional groups influence the self-assembly process could lead to the design of novel functional materials with ordered architectures.

Future Research Directions and Unexplored Potential

The current body of scientific literature indicates that this compound is a compound with significant, yet largely unexplored, potential. Future research should focus on the systematic evaluation of its properties in the areas outlined above.

Key areas for future investigation include:

Synthesis and Characterization of Derivatives: A focused effort to synthesize a library of sulfonamide derivatives of this compound and to screen them for inhibitory activity against α-glucosidase, α-amylase, and COX-2 would be a logical next step.

Experimental Protein Modification: Direct experimental studies using this compound to modify specific proteins would validate its utility as a bioconjugation reagent and could lead to the development of new research tools.

Polymer and Supramolecular Chemistry Studies: Investigating the incorporation of this compound into different polymer systems and studying its self-assembly behavior in various solvents and conditions could uncover novel materials with unique properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.